molecular formula C17H18N2O2 B15175303 Phenol, 4,4'-(1,3-propanediylbis(nitrilomethylidyne))bis- CAS No. 126948-53-6

Phenol, 4,4'-(1,3-propanediylbis(nitrilomethylidyne))bis-

Cat. No.: B15175303
CAS No.: 126948-53-6
M. Wt: 282.34 g/mol
InChI Key: NONXHPQRMNHCIN-UHFFFAOYSA-N
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Description

Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- is a complex organic compound with the molecular formula C17H18N2O2. It is characterized by the presence of phenol groups linked through a 1,3-propanediylbis(nitrilomethylidyne) bridge. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- typically involves the condensation reaction between 4-hydroxybenzaldehyde and 1,3-diaminopropane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete condensation and formation of the bis-imine linkage.

Industrial Production Methods

In an industrial setting, the production of Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- may involve large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high yields and purity of the final product. The reaction is typically followed by purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones under specific conditions.

    Reduction: The imine linkages can be reduced to amines using reducing agents.

    Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- involves its interaction with specific molecular targets. The phenol groups can form hydrogen bonds and π-π interactions with target molecules, while the imine linkages can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- can be compared with other similar compounds such as:

    Phenol, 4,4’-(1,2-ethanediylbis(nitrilomethylidyne))bis-: Differing by the length of the alkyl chain linking the phenol groups.

    Phenol, 4,4’-(1,4-butanediylbis(nitrilomethylidyne))bis-: Featuring a longer alkyl chain compared to the 1,3-propanediyl linkage.

    Phenol, 4,4’-(1,3-propanediylbis(aminomethylidyne))bis-: Having amine linkages instead of imine linkages.

The uniqueness of Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

126948-53-6

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

4-[3-[(4-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol

InChI

InChI=1S/C17H18N2O2/c20-16-6-2-14(3-7-16)12-18-10-1-11-19-13-15-4-8-17(21)9-5-15/h2-9,12-13,20-21H,1,10-11H2

InChI Key

NONXHPQRMNHCIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NCCCN=CC2=CC=C(C=C2)O)O

Origin of Product

United States

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